2-Benzyloxetane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzyloxetane is an organic compound that features a four-membered oxetane ring with a benzyl group attached to one of its carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Benzyloxetane can be synthesized through several methods. One common approach involves the cyclization of benzyl-substituted epoxides. For instance, the reaction of benzyl alcohol with epichlorohydrin in the presence of a base can yield this compound through an intramolecular cyclization process .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of oxetane synthesis can be applied. These methods typically involve the use of high-purity starting materials and controlled reaction conditions to ensure the desired product’s yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-Benzyloxetane undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can convert the oxetane ring to a more stable tetrahydrofuran ring.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzyl group, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic aromatic substitution.
Major Products:
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
2-Benzyloxetane has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and polymers.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: It is used in the production of specialty polymers and materials with unique mechanical and thermal properties
Mechanism of Action
The mechanism by which 2-benzyloxetane exerts its effects depends on its specific application. In medicinal chemistry, its activity may involve interactions with biological targets such as enzymes or receptors. The oxetane ring’s strain and the benzyl group’s electronic properties can influence these interactions, leading to various biological effects .
Comparison with Similar Compounds
Benzyl alcohol: Similar in structure but lacks the oxetane ring.
Benzyl chloride: Contains a benzyl group but with a chlorine atom instead of the oxetane ring.
Oxetane: The parent compound without the benzyl substitution.
Uniqueness: 2-Benzyloxetane is unique due to the combination of the strained oxetane ring and the benzyl group. This combination imparts distinct chemical reactivity and potential for diverse applications compared to its similar compounds .
Properties
CAS No. |
45974-80-9 |
---|---|
Molecular Formula |
C10H12O |
Molecular Weight |
148.20 g/mol |
IUPAC Name |
2-benzyloxetane |
InChI |
InChI=1S/C10H12O/c1-2-4-9(5-3-1)8-10-6-7-11-10/h1-5,10H,6-8H2 |
InChI Key |
ZXIAWKOIXAPEMK-UHFFFAOYSA-N |
Canonical SMILES |
C1COC1CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.